![molecular formula C19H19N5O3S B2482341 N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide CAS No. 1251598-27-2](/img/structure/B2482341.png)
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide, also known as PPSI, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPSI belongs to the class of imidazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Wirkmechanismus
The mechanism of action of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of various genes that are associated with inflammation and cancer.
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has also been shown to inhibit the activation of Akt, a protein kinase that is involved in the regulation of various cellular processes, including cell survival and proliferation. In addition, N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that is involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide can inhibit the production of various pro-inflammatory cytokines, including interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α).
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process that leads to programmed cell death. In addition, N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide in lab experiments is its ability to selectively inhibit various signaling pathways that are involved in inflammation, tumor growth, and angiogenesis. N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to have minimal toxicity and can be used at relatively low concentrations.
However, one of the limitations of using N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide. One area of research is the development of more efficient synthesis methods for N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide, which can improve its solubility and bioavailability.
Another area of research is the investigation of the mechanism of action of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide, which can provide insights into its therapeutic potential. In addition, further studies are needed to evaluate the safety and efficacy of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide in animal models and clinical trials.
Conclusion:
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications. N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide exhibits a range of biological activities and has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Despite its potential therapeutic benefits, further research is needed to fully understand the mechanism of action of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide and evaluate its safety and efficacy in animal models and clinical trials.
Synthesemethoden
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide can be synthesized using a multi-step process that involves the condensation of various reagents. The synthesis of N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been reported in several research articles, and the method typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and chloroform.
Wissenschaftliche Forschungsanwendungen
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. Several studies have shown that N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines, which are associated with various diseases such as rheumatoid arthritis and inflammatory bowel disease.
N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has also been shown to have anti-tumor effects and can inhibit the growth of cancer cells. In addition, N~4~-phenyl-1-[5-(1-pyrrolidinylsulfonyl)-2-pyridyl]-1H-imidazole-4-carboxamide has been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels, a process that is essential for the growth and spread of tumors.
Eigenschaften
IUPAC Name |
N-phenyl-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-19(22-15-6-2-1-3-7-15)17-13-23(14-21-17)18-9-8-16(12-20-18)28(26,27)24-10-4-5-11-24/h1-3,6-9,12-14H,4-5,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOLULLEDIVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

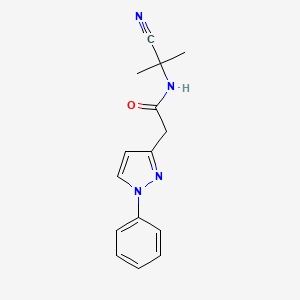
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2482260.png)
![Diethyl 5-amino-3-(4-pyridinyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B2482261.png)
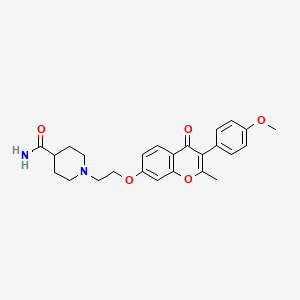
![(5-Methyl-1-phenylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2482265.png)

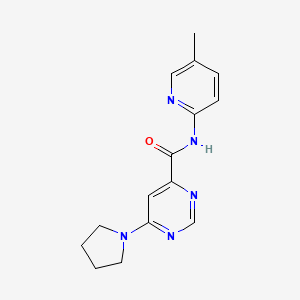
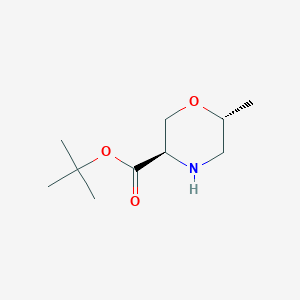
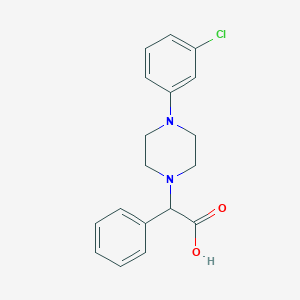
![6-Chloro-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2482272.png)
![2-Ethoxy-4-(5-methyl-6-(phenylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2482273.png)
![3-Bromo-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]indole](/img/structure/B2482274.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2482275.png)
![2-[[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2482281.png)